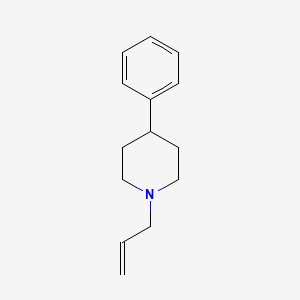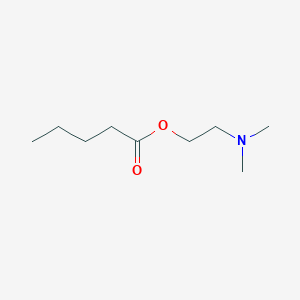
2-(Dimethylamino)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl pentanoate is an ester compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a pentanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl pentanoate undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol product.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-(dimethylamino)ethanol.
Transesterification: A different ester and alcohol.
Reduction: 2-(Dimethylamino)ethyl alcohol.
Scientific Research Applications
2-(Dimethylamino)ethyl pentanoate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl pentanoate involves its hydrolysis to produce pentanoic acid and 2-(dimethylamino)ethanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This hydrolysis reaction is essential for the compound’s biological activity and its potential use in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a similar functional group but different carbon chain lengths.
Uniqueness
2-(Dimethylamino)ethyl pentanoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other esters.
Properties
CAS No. |
36584-86-8 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(11)12-8-7-10(2)3/h4-8H2,1-3H3 |
InChI Key |
DPIKKTSTDVVXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


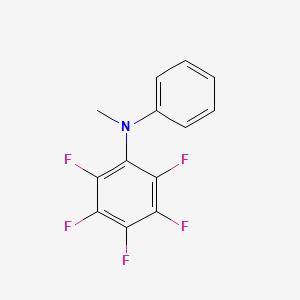
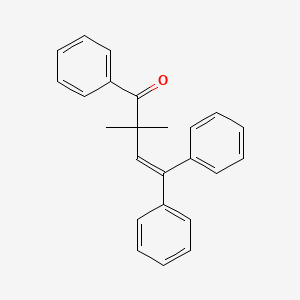
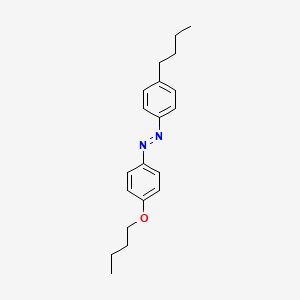
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
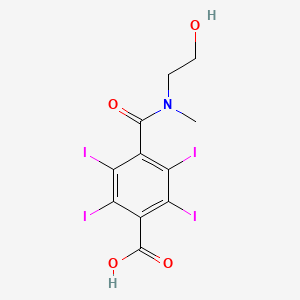

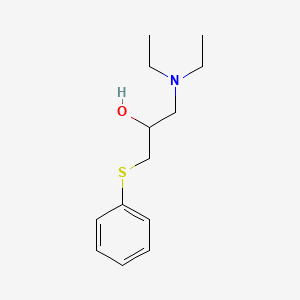
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
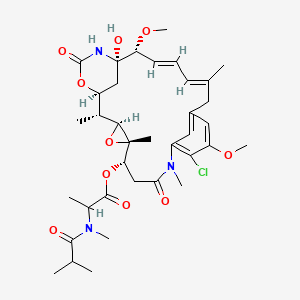
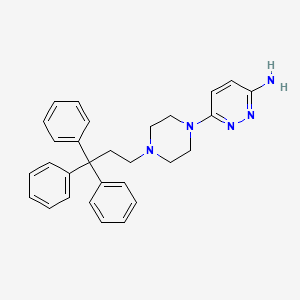
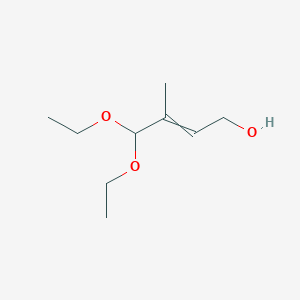
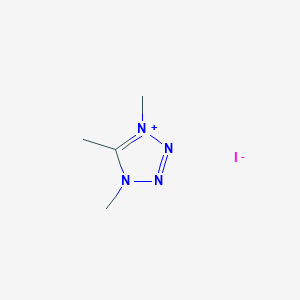
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
